

Application Notes and Protocols for VU0361747 Administration in Rat Behavioral Studies

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Compound of Interest		
Compound Name:	VU0361747	
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These application notes provide a comprehensive guide for the administration of **VU0361747**, a selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM), for behavioral studies in rats. **VU0361747** and its close analog, VU0467319 (VU319), are valuable research tools for investigating cognitive enhancement and potential therapeutic strategies for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This document outlines the mechanism of action, administration protocols, and relevant behavioral assays, supported by quantitative data and experimental workflows.

Mechanism of Action

VU0361747 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[4][5] This mechanism of action is advantageous as it preserves the temporal and spatial dynamics of natural cholinergic signaling, potentially reducing the risk of adverse effects associated with non-specific receptor activation.[1][4] The M1 receptor is highly expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex.[4] Activation of the M1 receptor, through its coupling with Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium, which is crucial for synaptic plasticity and cognitive processes.

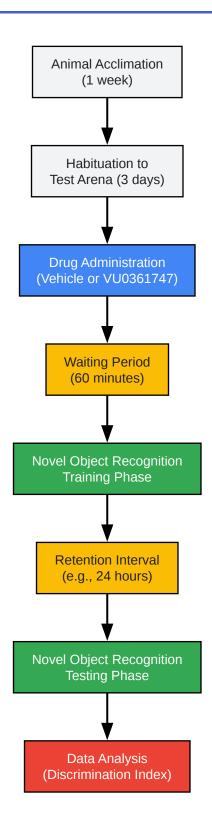


M1 Receptor Signaling Pathway









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